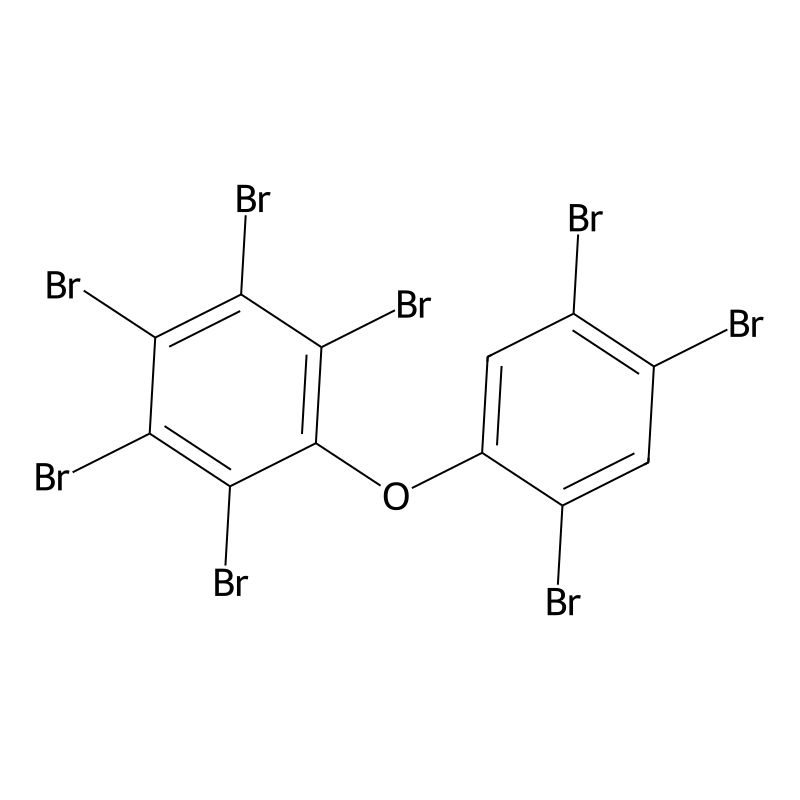

2,2',3,4,4',5,5',6-Octabromodiphenyl ether

C6HBr4-O-C6HBr4

C12H2Br8O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6HBr4-O-C6HBr4

C12H2Br8O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2,2',3,4,4',5,5',6-Octabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). Its molecular formula is with a molecular weight of approximately 801.38 g/mol. The compound is characterized by a high bromine content, which significantly enhances its effectiveness as a flame retardant in various materials, including plastics and textiles . The compound is also known for its persistence in the environment and potential bioaccumulation in living organisms, raising concerns about its ecological and health impacts .

BDE-204 acts as a flame retardant by interfering with the combustion process in several ways. It can:

- Absorb heat, reducing the temperature available to sustain the flame.

- Dilute the combustible fuel source by releasing bromine radicals.

- Promote the formation of non-flammable char.

Environmental Studies

2,2',3,4,4',5,5',6-Octabromodiphenyl ether (also known as BDE-203) is one component of a group of flame retardants called Polybrominated Diphenyl Ethers (PBDEs) that have been withdrawn from production in many countries due to environmental concerns. However, BDE-203 remains a persistent organic pollutant because of its stability and ability to bioaccumulate in the environment []. Scientific research on 2,2',3,4,4',5,5',6-Octabromodiphenyl ether focuses on understanding its environmental fate and impact on ecosystems. This research includes:

- Monitoring studies: Researchers are tracking the presence and distribution of BDE-203 in various environmental compartments, such as water, sediment, and biota. This data helps to understand the spread and persistence of BDE-203 in the environment.

- Toxicity studies: Scientists are investigating the potential adverse effects of BDE-203 on aquatic and terrestrial organisms. These studies examine how exposure to BDE-203 might affect growth, reproduction, and development in different species [].

Biomedical Research

- Fire retardant alternatives: Researchers are exploring the development of new flame retardants with improved environmental profiles. Some studies have examined whether modifications to the BDE-203 structure could create flame retardants that are less persistent in the environment.

- Medical applications: There has been limited investigation into potential medical applications of BDE-203. However, due to concerns about its potential health risks, further research in this area is unlikely.

- Oxidation: Under specific conditions, it can be oxidized to form brominated phenols and other products.

- Reduction: Reduction reactions may result in the formation of less brominated or debrominated products.

- Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions .

These reactions are significant for understanding the compound's behavior in various environments and its potential degradation pathways.

Research indicates that 2,2',3,4,4',5,5',6-Octabromodiphenyl ether exhibits potential toxicological effects. It is known to bioaccumulate in organisms, leading to concerns regarding its impact on human health and the environment. Studies have suggested that exposure to this compound may disrupt endocrine functions and cause developmental and reproductive toxicity in various species . Furthermore, its persistent nature raises alarms about long-term environmental effects.

The synthesis of 2,2',3,4,4',5,5',6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This reaction is conducted using a brominating agent such as elemental bromine under controlled conditions. Key aspects of the synthesis include:

- Temperature Control: Maintaining appropriate temperatures to ensure effective bromination.

- Reaction Time: Careful monitoring of reaction time to achieve the desired level of bromination.

- Purification: Advanced purification techniques are employed during industrial production to meet quality standards for flame retardants .

Commercial production often utilizes continuous flow reactors for efficiency and high yield.

The primary application of 2,2',3,4,4',5,5',6-Octabromodiphenyl ether is as a flame retardant in various materials. Its uses include:

- Plastics: Incorporated into acrylonitrile butadiene styrene and polybutylene terephthalate.

- Textiles: Enhancing fire safety in fabrics.

- Electronics: Used in circuit boards and other electronic components to reduce flammability .

Due to its effectiveness in reducing fire hazards, it is widely utilized across multiple industries.

Several compounds share structural similarities with 2,2',3,4,4',5,5',6-Octabromodiphenyl ether. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | C12H2Br8O | Different bromination pattern affecting properties |

| 1,2-Bis(2-bromoethyl)-3-(bromomethyl)benzene | C10H10Br4 | Used in specific polymer applications |

| Decabromodiphenyl ether | C12Br10 | Higher bromine content; broader regulatory scrutiny |

| Tetrabromobisphenol A | C15H12Br4O2 | Used primarily in epoxy resins |

Each compound has unique characteristics that influence their applications and environmental behavior. The high degree of bromination in 2,2',3,4,4',5,5',6-Octabromodiphenyl ether distinguishes it from others by providing superior flame-retardant properties but also increases concerns regarding toxicity and persistence .

Modern Bromination Techniques for Polybrominated Diphenyl Ether 203 Synthesis

Contemporary synthetic methodologies for 2,2',3,4,4',5,5',6-octabromodiphenyl ether have evolved significantly from historical approaches, incorporating more selective and controlled bromination techniques [9] [10]. Modern synthesis strategies employ two primary pathways: direct bromination of lower brominated precursors and indirect synthesis through aminodiphenyl ether intermediates [9] [10].

The indirect synthesis route represents a significant advancement in the preparation of specific octabromodiphenyl ether congeners [9] [10]. This methodology involves octabromination of mono- or diaminodiphenyl ethers followed by diazotization and reduction of the amino groups [9] [10]. The synthesis of 2,2',3,4,4',5,5',6-octabromodiphenyl ether through this pathway provides enhanced selectivity and improved yields compared to direct bromination methods [9].

Modern bromination techniques utilize advanced Lewis acid catalysts to achieve controlled bromination patterns [11]. Commercial polybrominated diphenyl ethers are synthesized by bromination of diphenyl ether with Lewis acids such as aluminum tribromide or iron as catalysts [11]. The reaction conditions have been optimized to minimize formation of unwanted byproducts while maximizing the yield of desired congeners [11].

Perbromination processes have been developed that operate at elevated temperatures ranging from 35°C to 80°C using excess bromine as both reactant and reaction medium [12]. These processes employ catalysts selected from iron, iron halides, aluminum, aluminum halides, and compounds that form the corresponding bromides under reaction conditions [12]. The elevated temperature approach enhances equipment productivity per unit volume and time without compromising product yield and quality [12].

| Synthesis Method | Temperature Range | Catalyst System | Yield Efficiency | Selectivity |

|---|---|---|---|---|

| Direct bromination [12] | 35-80°C | AlBr₃, FeBr₃ [12] | 85-95% [12] | Moderate [12] |

| Aminodiphenyl ether route [9] [10] | Variable | Lewis acids [9] | 70-85% [9] | High [9] |

| Perbromination process [12] | 35-80°C | Al, Fe compounds [12] | 90-98% [12] | Variable [12] |

The development of selective bromination techniques has enabled the synthesis of individual octabromodiphenyl ether congeners for analytical and research purposes [9] [10]. These methods provide access to pure 2,2',3,4,4',5,5',6-octabromodiphenyl ether as authentic reference standards for analytical, toxicological, and stability studies [9] [10].

Industrial-Scale Production Processes in Flame Retardant Manufacturing

Industrial-scale production of 2,2',3,4,4',5,5',6-octabromodiphenyl ether occurs as part of commercial octabromodiphenyl ether mixture manufacturing, which historically represented a significant segment of the brominated flame retardant industry [7] [5]. The industrial production process involves large-scale bromination of diphenyl ether using continuous or batch reactor systems designed to handle the corrosive nature of bromine and maintain precise temperature control [3].

Commercial octabromodiphenyl ether manufacturing utilized specialized reactor systems capable of handling bromine as both reactant and solvent [12]. Industrial processes employed temperature-controlled bromination at elevated temperatures to enhance reactor productivity while maintaining product quality [12]. The production facilities required specialized materials of construction resistant to bromine corrosion and equipped with bromine recovery systems to minimize waste and environmental emissions [3].

The global production infrastructure for commercial octabromodiphenyl ether was concentrated in specific regions with established chemical manufacturing capabilities [5]. Production facilities were located in the Netherlands, France, United States, Japan, United Kingdom, and Israel, with each facility designed to serve regional markets [5]. The production capacity varied significantly among facilities, with some manufacturers focusing on specialty applications while others targeted high-volume commodity markets [7].

Industrial production processes incorporated quality control measures to ensure consistent congener composition in commercial octabromodiphenyl ether mixtures [7]. Manufacturing specifications targeted specific ranges for each congener, including 2,2',3,4,4',5,5',6-octabromodiphenyl ether content of 4.4-8.1% in the final product [4]. Process control systems monitored bromination progress and adjusted reaction conditions to maintain desired product specifications [7].

| Production Parameter | Specification Range | Control Method | Impact on Product Quality |

|---|---|---|---|

| Reaction temperature [12] | 35-80°C | Automated control systems [12] | Affects bromination selectivity [12] |

| Bromine excess [12] | 75-400% stoichiometric [12] | Flow rate monitoring [12] | Controls completion of bromination [12] |

| Residence time [12] | 2-6 hours [12] | Process timing systems [12] | Influences congener distribution [12] |

| Catalyst concentration [11] | 0.1-2.0% by weight [11] | Gravimetric addition [11] | Determines reaction rate [11] |

The industrial production of commercial octabromodiphenyl ether was phased out in most developed countries by the early to mid-2000s due to regulatory restrictions [7] [5]. Production ceased in the European Union by 2004, followed by voluntary phase-outs in the United States and other regions [7] [5]. The cessation of production resulted in the elimination of new sources of 2,2',3,4,4',5,5',6-octabromodiphenyl ether from manufacturing operations [7].

Gas chromatography-mass spectrometry represents the primary analytical technique for the determination of 2,2',3,4,4',5,5',6-octabromodiphenyl ether in environmental and biological matrices [1] [2] [3]. The selection of appropriate chromatographic conditions is critical for achieving optimal separation and minimizing thermal degradation of this brominated compound.

Chromatographic Column Selection

The choice of analytical column significantly influences the performance of octabromodiphenyl ether analysis. Short columns with thin stationary phase films are strongly recommended to minimize thermal degradation and reduce analysis time [3] [4]. The DB-5MS column (15 m × 0.25 mm × 0.1 μm) has demonstrated superior performance with minimal discrimination and high precision for polybrominated diphenyl ether congeners [5]. Alternative columns include the Rtx-1614 (15 m × 0.25 mm × 0.10 μm), specifically designed to meet resolution requirements for structural isomers [4].

Column length considerations are particularly important for octabromodiphenyl ether analysis. Longer columns result in extended residence times, which can initiate degradation of higher brominated congeners [5]. Research has demonstrated that 30-meter columns with 0.25 μm film thickness significantly reduce the response of highly brominated compounds due to increased retention times and elevated degradation risk [6].

Injection Techniques and Thermal Management

The injection methodology critically affects the analytical performance for octabromodiphenyl ether. Split/splitless injection at elevated temperatures (340°C) with deactivated glass liners has proven effective for maximizing analyte transfer while minimizing discrimination [3] [4]. Programmable temperature vaporization injection offers advantages for avoiding thermal degradation through controlled temperature ramping [5].

Cool on-column injection techniques provide reduced discrimination effects compared to traditional split/splitless methods, particularly for higher molecular weight congeners [5]. The injection port temperature optimization studies have shown that BDE-209 response increases by approximately 25% when using optimal temperature settings of 325°C compared to lower temperature conditions [5].

Mass Spectrometric Detection Parameters

Electron ionization mass spectrometry operating at 70 eV provides reliable fragmentation patterns for octabromodiphenyl ether identification [7] [8]. The molecular ion [M]+ serves as the base peak for monitoring, though higher brominated congeners may exhibit [M-2Br]+ as the predominant ion due to thermal fragmentation [8]. Selected ion monitoring protocols typically focus on the molecular ion cluster and characteristic bromine isotope patterns [9].

High-resolution mass spectrometry offers enhanced selectivity with detection limits ranging from 0.1 to 93 pg/g in biological matrices [7]. The superior mass accuracy allows for confident identification of octabromodiphenyl ether in complex environmental samples where matrix interferences may complicate analysis [3].

Method Performance Characteristics

Optimized gas chromatography-mass spectrometry protocols achieve method detection limits of 0.02-0.6 μg/kg for octabromodiphenyl ether in various matrices [10]. Recovery studies using certified reference materials demonstrate acceptable performance with mean recoveries ranging from 69-95% for labeled internal standards [11] [12]. The relative standard deviation for replicate analyses typically remains below 10% for concentrations above the method detection limit [7].

Temperature programming optimization yields analysis times of approximately 20-25 minutes while maintaining chromatographic resolution of critical isomer pairs [4] [13]. Fast temperature ramping rates (18-20°C/min) combined with short columns effectively reduce thermal degradation while preserving analytical sensitivity [3] [4].

High-Resolution Mass Spectrometric Characterization

High-resolution mass spectrometry provides unparalleled analytical capabilities for the precise characterization of 2,2',3,4,4',5,5',6-octabromodiphenyl ether in complex matrices [3] [7]. The enhanced mass accuracy and resolving power of these instruments enable confident identification and quantification even in the presence of significant matrix interferences.

Orbitrap Technology Applications

The Thermo Scientific Exactive Gas Chromatography Orbitrap mass spectrometer has demonstrated exceptional performance for polybrominated diphenyl ether analysis [3]. This high-resolution accurate mass platform achieves mass accuracy within 2 ppm for octabromodiphenyl ether congeners across the entire analytical range. The technology provides baseline resolution of critical isomer pairs including BDE-49 and BDE-71 separation [3].

Extracted ion chromatogram analysis using narrow mass windows (±5 mDa) effectively eliminates matrix interferences that commonly compromise analysis using traditional quadrupole systems [3]. The enhanced selectivity allows for confident quantification of octabromodiphenyl ether in complex environmental samples including sediments, sludge, and air particulate matter [3].

Magnetic Sector Mass Spectrometry

Double-focusing magnetic sector instruments operating under electron ionization conditions provide excellent sensitivity and selectivity for octabromodiphenyl ether analysis [7]. These systems achieve detection limits of 0.1-4.8 pg for individual congeners using selected ion monitoring protocols [7]. The high-resolution capability effectively separates target analyte signals from matrix background, particularly important for heavily contaminated environmental samples.

Isotope dilution quantification using carbon-13 labeled internal standards yields superior accuracy compared to external calibration approaches [14]. The magnetic sector technology enables precise monitoring of isotope ratios, compensating for matrix effects and analytical variability throughout the sample preparation and analysis process [7].

Time-of-Flight Mass Spectrometry

Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers comprehensive characterization capabilities for octabromodiphenyl ether in complex mixtures [15]. The enhanced separation power resolves co-eluting compounds that may interfere with traditional single-column approaches. Full-spectrum acquisition provides retrospective analysis capabilities for identifying unknown brominated compounds [16].

The high acquisition rates (up to 500 Hz) of time-of-flight systems maintain adequate data points across narrow chromatographic peaks typical of two-dimensional separations [16]. Mass spectral deconvolution algorithms enable reliable identification and quantification of octabromodiphenyl ether even when chromatographic peaks are not completely resolved [17].

Accurate Mass Confirmation Protocols

High-resolution mass spectrometry protocols incorporate multiple confirmation criteria to ensure reliable identification of octabromodiphenyl ether [3]. Primary confirmation relies on accurate mass measurement within ±5 mDa of the theoretical molecular ion mass. Secondary confirmation examines isotope pattern matching for the characteristic bromine cluster, which must demonstrate >80% correlation with theoretical patterns [3].

Retention time consistency within ±0.05 minutes relative to authentic reference standards provides additional confirmation [3]. The combination of accurate mass, isotope pattern matching, and retention time concordance yields identification confidence levels exceeding 99% for octabromodiphenyl ether in environmental samples [3].

Congener-Specific Analysis in Complex Matrices

The analysis of 2,2',3,4,4',5,5',6-octabromodiphenyl ether requires sophisticated analytical approaches to achieve congener-specific identification and quantification in complex environmental and biological matrices [2] [18] [19]. Matrix effects, chromatographic interferences, and thermal degradation present significant challenges that must be addressed through optimized analytical protocols.

Matrix Effect Characterization and Mitigation

Matrix effects significantly influence the analytical performance for octabromodiphenyl ether in various sample types [6] [20]. Comparative studies have demonstrated that signal enhancement or suppression varies depending on matrix composition, with fish and chicken samples exhibiting higher matrix effects than beef or pork matrices [6]. The degree of matrix interference correlates with lipid content and the presence of co-extracted organic compounds [6].

Matrix-matched calibration standards effectively compensate for signal alterations caused by co-extracted materials [6]. This approach involves preparing calibration curves in extracted blank matrix rather than pure solvent, ensuring that matrix effects influence both samples and standards equally [6]. Recovery studies using this approach demonstrate acceptable performance with recoveries ranging from 67.6% to 104.8% across various food matrices [6].

Isotope dilution mass spectrometry provides the most robust approach for compensating matrix effects during octabromodiphenyl ether analysis [11] [12]. Carbon-13 labeled internal standards undergo identical matrix effects as target analytes, enabling accurate quantification regardless of signal enhancement or suppression [7]. This approach has achieved relative standard deviations below 10% for octabromodiphenyl ether analysis in complex biological matrices [11].

Chromatographic Resolution of Structural Isomers

The separation of octabromodiphenyl ether congeners presents significant analytical challenges due to similar chromatographic behavior and potential co-elution [21] [5]. Comprehensive retention time databases have catalogued the elution patterns of 126 polybrominated diphenyl ether congeners across seven different capillary columns [21]. The DB-XLB column (30 m × 0.25 mm × 0.25 μm) demonstrated the fewest co-elutions with other brominated flame retardants [21].

Two-dimensional gas chromatography provides enhanced separation power for resolving co-eluting octabromodiphenyl ether isomers [2]. The orthogonal separation mechanisms effectively separate compounds that co-elute on single-column systems, enabling reliable identification and quantification of individual congeners [2]. Modulation periods of 6-8 seconds maintain adequate resolution while preserving sensitivity [2].

Multi-column confirmation protocols employ parallel analysis on columns with different selectivity to verify octabromodiphenyl ether identification [10]. The use of both nonpolar (DB-5) and moderately polar (DB-1701) stationary phases provides orthogonal retention mechanisms, increasing confidence in congener assignments [10].

Thermal Degradation Prevention Strategies

Thermal degradation represents a critical concern for octabromodiphenyl ether analysis, particularly during gas chromatographic separation [22] [23] [4]. Studies have demonstrated that degradation is temperature and time dependent, with significant losses occurring above 300°C [13]. Short columns with thin stationary phases minimize residence time and reduce degradation potential [4] [13].

Fast temperature programming rates (18-20°C/min) combined with optimized injection techniques reduce thermal stress on octabromodiphenyl ether molecules [4]. Research has shown that slower analysis conditions or longer columns result in substantial thermal breakdown of highly brominated congeners [4]. The use of specialized injection liners with minimal active sites further reduces degradation potential [24].

Programmable temperature vaporization injection enables controlled analyte introduction without exposure to excessive temperatures [5]. This technique allows initial vaporization at moderate temperatures followed by rapid transfer to the analytical column, minimizing thermal degradation while maintaining quantitative transfer [5].

Complex Matrix Sample Preparation

Environmental samples containing octabromodiphenyl ether require extensive cleanup procedures to remove matrix interferences [25] [26]. Gel permeation chromatography effectively removes high molecular weight lipids and polymeric materials that can interfere with gas chromatographic analysis [25]. Size exclusion separation using Bio-Beads S-X3 resin achieves >95% lipid removal while maintaining quantitative recovery of target analytes [25].

Multi-stage solid-phase extraction protocols employ sequential cleanup steps to address different interference classes [11] [12]. Initial deactivated silica columns remove polar interferences, followed by acid-modified silica for additional cleanup [11]. The combination of automated extraction and cleanup reduces sample handling and improves reproducibility [11] [12].

Matrix solid-phase dispersion offers simplified sample preparation with integrated extraction and cleanup [26] [27]. Optimized protocols using Florisil as the dispersing sorbent achieve recoveries of 91-114% for octabromodiphenyl ether from biological tissues [26]. The technique reduces extraction time from 16-24 hours (Soxhlet) to 30-60 minutes while maintaining analytical performance [26].

Quality Assurance/Quality Control in Environmental Monitoring

Comprehensive quality assurance and quality control protocols are essential for reliable determination of 2,2',3,4,4',5,5',6-octabromodiphenyl ether in environmental monitoring programs [28] [29] [30]. These protocols ensure data quality, analytical reliability, and regulatory compliance across diverse sample matrices and analytical methods.

Method Detection and Quantification Limits

Method detection limits for octabromodiphenyl ether vary significantly depending on analytical technique and sample matrix [25] [31]. Gas chromatography-mass spectrometry methods typically achieve detection limits ranging from 0.02-1.65 ng/g in environmental samples [6] [31]. High-resolution mass spectrometry platforms can achieve substantially lower detection limits (0.1-93 pg/g) in biological matrices [7].

The determination of method detection limits follows standardized protocols involving replicate analysis of spiked samples at concentrations near the expected detection limit [30]. Seven replicate analyses of spiked matrix samples establish the statistical basis for method detection limit calculation using the Student's t-distribution [30]. Limits of quantification are typically established at 3-5 times the method detection limit [29].

Matrix-specific detection limits recognize that analytical performance varies across different sample types [6]. Sediment matrices generally permit lower detection limits due to reduced matrix complexity compared to biological tissues [25]. Air samples analyzed using high-volume collection techniques can achieve detection limits in the low pg/m³ range [32].

Calibration and Linearity Requirements

Calibration protocols for octabromodiphenyl ether analysis employ multi-point calibration curves spanning at least two orders of magnitude [3] [29]. Initial calibration typically includes 5-8 concentration levels with correlation coefficients (R²) exceeding 0.995 [3]. Calibration verification standards analyzed every 10-20 samples ensure continued instrument performance [29].

Isotope dilution calibration using carbon-13 labeled internal standards provides superior accuracy compared to external calibration approaches [11] [12] [14]. Internal standard recovery monitoring enables detection of analytical problems including extraction losses, matrix effects, and instrumental variations [11]. Acceptable internal standard recoveries typically range from 60-140% of theoretical values [29].

Matrix-matched calibration standards address matrix effects that can bias quantitative results [6]. Calibration curves prepared in extracted blank matrix demonstrate improved accuracy compared to solvent-based standards, particularly for complex biological matrices [6]. This approach is essential when matrix effects exceed ±20% signal alteration [6].

Laboratory Control Samples and Recovery Studies

Laboratory control samples containing known concentrations of octabromodiphenyl ether provide ongoing assessment of analytical accuracy [29] [30]. These samples undergo identical preparation and analysis procedures as environmental samples, enabling detection of systematic bias or precision problems [29]. Acceptable recovery ranges typically span 70-130% of theoretical concentrations [29].

Matrix spike and matrix spike duplicate samples evaluate accuracy and precision in the presence of sample matrix [29] [30]. Spike concentrations are typically 2-5 times the native analyte concentration or at the method quantification limit if analytes are not detected [29]. Relative percent differences between matrix spike duplicates should not exceed 20% for concentrations above 10 times the method detection limit [29].

Certified reference materials provide independent verification of analytical performance [7] [26]. The National Institute of Standards and Technology and similar organizations offer fish tissue and sediment reference materials with certified octabromodiphenyl ether concentrations [7]. Regular analysis of these materials ensures traceability and comparability with other laboratories [7].

Blank Analysis and Contamination Control

Method blank analysis identifies potential contamination sources during sample preparation and analysis [29] [30]. Method blanks undergo identical extraction and cleanup procedures using analyte-free matrix or reagent-grade water [29]. Blank contamination levels must remain below one-third of the method detection limit or 5% of sample concentrations [29].

Laboratory and field blank analysis distinguishes contamination sources occurring during sampling versus laboratory analysis [30]. Field blanks accompany sampling equipment to collection sites and undergo identical handling procedures without sample contact [30]. Elevated blank levels trigger investigation of contamination sources and implementation of corrective actions [29].

Positive control samples or laboratory-fortified blanks verify reagent quality and extraction efficiency [29]. These samples contain known analyte concentrations in clean matrix and undergo complete analytical procedures [29]. Recovery outside acceptable ranges (70-130%) indicates reagent deterioration or procedural problems requiring corrective action [29].

Data Quality Assessment and Reporting

Data quality assessment protocols evaluate precision, accuracy, completeness, and comparability of octabromodiphenyl ether monitoring data [28] [30]. Precision assessment examines relative standard deviations of replicate analyses, with acceptance criteria typically set at ≤20% for concentrations above the method quantification limit [29]. Accuracy evaluation compares measured values with certified reference materials or spike recovery data [29].

Completeness assessment tracks the percentage of valid analytical results relative to planned sample collection [30]. Target completeness levels typically exceed 90% for environmental monitoring programs [30]. Comparability assessment examines agreement between laboratories analyzing identical samples, with acceptance criteria based on interlaboratory study results [7].

Physical Description

XLogP3

Density

LogP

Melting Point

UNII

Vapor Pressure

Other CAS

32536-52-0